Methyl 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Overview
Description
Methyl 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: is a chemical compound that belongs to the class of boronic acids and their derivatives. This compound is characterized by the presence of a boronic ester group and a methoxy group on the benzene ring, making it a valuable intermediate in organic synthesis and various scientific research applications.
Mechanism of Action
Target of Action
Methyl 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, also known as 3-methoxy-2-(methoxycarbonyl)phenylboronic acid, pinacol ester, is an organic boron compound
Mode of Action
It is known that boronic acids and their derivatives, such as this compound, are often used in organic synthesis due to their ability to form stable boronate complexes with compounds containing cis-diols . This property is particularly useful in the formation of carbon-carbon (C-C) bonds .
Biochemical Pathways
The compound is involved in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units . .
Result of Action
The result of the action of this compound is primarily seen in its role in organic synthesis. It is employed in the synthesis of novel copolymers, contributing to the development of materials with unique optical and electrochemical properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to be moisture sensitive , suggesting that its stability and reactivity could be affected by the presence of water or humidity in the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process starting from commercially available precursors. One common method involves the reaction of 2-methoxybenzoic acid with a boronic acid derivative, such as pinacolborane, under specific reaction conditions. The reaction typically requires the use of a catalyst, such as a palladium or nickel complex, and may be carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids or boronic acids derivatives.
Reduction: The compound can be reduced to form boronic esters or boronic acids.
Substitution: The methoxy group can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and Dess-Martin periodinane.
Reduction: Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, and alcohols are used, often in the presence of a base or a catalyst.
Major Products Formed:
Oxidation: Boronic acids and their derivatives.
Reduction: Boronic esters and boronic acids.
Substitution: Substituted methoxybenzoates and other functionalized derivatives.
Scientific Research Applications
Chemistry: In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. It is particularly useful in cross-coupling reactions, such as Suzuki-Miyaura coupling, which are widely employed in the construction of biologically active compounds and materials.
Biology: The compound has applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its boronic acid moiety can interact with biological targets, making it a valuable tool in drug discovery and development.
Medicine: In medicinal chemistry, this compound is used as an intermediate in the synthesis of pharmaceuticals. Its ability to form stable complexes with various biological targets makes it a useful component in the design of new therapeutic agents.
Industry: In the chemical industry, this compound is used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties enable the development of innovative products with enhanced performance and durability.
Comparison with Similar Compounds
Methyl 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Uniqueness: Methyl 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique in its combination of a boronic ester group and a methoxy group on the benzene ring. This combination provides distinct chemical properties that are not found in other similar compounds, making it particularly useful in specific applications such as cross-coupling reactions and biological studies.
Properties
IUPAC Name |
methyl 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO5/c1-14(2)15(3,4)21-16(20-14)10-8-7-9-11(18-5)12(10)13(17)19-6/h7-9H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGDNDSTZKPURP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718346 | |
Record name | Methyl 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10718346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1146214-77-8 | |
Record name | Methyl 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10718346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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